4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole
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Overview
Description
4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole is a complex organic compound characterized by its unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole can be achieved through various synthetic routes. One common method involves the visible-light-mediated [3+2] cycloaddition reaction. This environmentally friendly approach delivers the desired compounds in good yields and shows excellent regioselectivity and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and photochemistry are often applied to ensure efficient and sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones.
Scientific Research Applications
4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits various biological activities, including antitumor and antiviral properties.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, which underlie its therapeutic effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors in the body.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-9-(4-methoxyphenyl)-2H-naphtho[1,2-d][1,3]dioxole
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
4,9-Dimethoxy-5-(4-methoxyphenyl)naphtho[2,3-d][1,3]dioxole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18O5 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4,9-dimethoxy-5-(4-methoxyphenyl)benzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C20H18O5/c1-21-13-9-7-12(8-10-13)14-5-4-6-15-16(14)18(23-3)20-19(17(15)22-2)24-11-25-20/h4-10H,11H2,1-3H3 |
InChI Key |
VVHOJDNNAPVOEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=C2C(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
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